molecular formula C17H21FN4O2 B5149035 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine

5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine

Cat. No.: B5149035
M. Wt: 332.4 g/mol
InChI Key: ALSZBCZFMZEXGL-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, using a piperidine derivative.

    Addition of the Methoxyethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2-Fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine
  • 2-(2-Fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-23-10-11-24-13-6-8-22(9-7-13)17-20-16(12-19-21-17)14-4-2-3-5-15(14)18/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSZBCZFMZEXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCN(CC1)C2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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